molecular formula C12H13NO4 B6269261 rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1955519-66-0

rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

カタログ番号 B6269261
CAS番号: 1955519-66-0
分子量: 235.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (HMPPCA) is a cyclic dicarboxylic acid that has been studied for its potential applications in the field of biochemistry and physiology. HMPPCA is a non-toxic, water-soluble molecule with a molecular weight of 218.2 g/mol. It is a derivative of pyrrolidine, a nitrogen-containing heterocyclic compound. HMPPCA has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which plays a key role in the biosynthesis of prostaglandins and other eicosanoids. It has also been studied for its potential as a therapeutic agent for various diseases, such as inflammation, cancer, and cardiovascular diseases.

作用機序

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been found to act as a competitive inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the conversion of arachidonic acid to prostaglandins and other eicosanoids. rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid binds to the active site of COX and prevents the binding of arachidonic acid, thereby inhibiting the enzyme. This inhibition of COX is thought to be responsible for the anti-inflammatory, anticancer, and cardioprotective properties of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid.
Biochemical and Physiological Effects
rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against cardiovascular diseases. Additionally, rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins and other eicosanoids.

実験室実験の利点と制限

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is its non-toxicity. It is a water-soluble molecule and has been found to be safe for use in laboratory experiments. Additionally, rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a low molecular weight, which makes it easy to synthesize and use in experiments. However, one of the main limitations of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is its low solubility in organic solvents. This can make it difficult to use in certain experiments.

将来の方向性

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of potential applications in biochemistry and physiology. Future research should focus on the development of novel drugs and therapeutic agents based on rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. Additionally, further research should be conducted to explore the potential of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Additionally, further studies should be conducted to determine the precise mechanism of action of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid and its effects on the body. Finally, further research should be conducted to explore the potential of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in the development of novel drug delivery systems.

合成法

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be synthesized by a variety of methods. The most common method involves the reaction of pyrrolidine with an alkyl halide and an acid catalyst. This reaction yields a cyclic dicarboxylic acid, which is then hydrolyzed to form rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. Other methods for the synthesis of rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid include the reaction of pyrrolidine with an aldehyde or ketone and an acid catalyst, or the reaction of pyrrolidine with a carboxylic acid and a base.

科学的研究の応用

Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in biochemistry and physiology. It has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which plays a key role in the biosynthesis of prostaglandins and other eicosanoids. Studies have also shown that rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has anti-inflammatory, anticancer, and cardioprotective properties. It has been used in the treatment of various diseases, such as rheumatoid arthritis, asthma, and cardiovascular diseases. Additionally, rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been studied for its potential use in the development of novel drugs and therapeutic agents.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Addition of ethyl acetoacetate to N-benzylidene-methylamine in the presence of sodium hydroxide to form 3-phenyl-2,4-dioxo-1,3-diazolidine", "Step 3: Reduction of 3-phenyl-2,4-dioxo-1,3-diazolidine with sodium borohydride to form 3-phenyl-2,4-dioxo-1,3-diazolidine-5-methanol", "Step 4: Protection of the hydroxyl group in 3-phenyl-2,4-dioxo-1,3-diazolidine-5-methanol with acetic anhydride and pyridine to form 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetate", "Step 5: Chlorination of 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetate with chloroacetyl chloride in the presence of pyridine to form 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetyl chloride", "Step 6: Reduction of 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetyl chloride with sodium cyanoborohydride to form 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetic acid", "Step 7: Hydrolysis of 3-phenyl-2,4-dioxo-1,3-diazolidine-5-acetic acid with sodium hydroxide to form rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid" ] }

CAS番号

1955519-66-0

分子式

C12H13NO4

分子量

235.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。